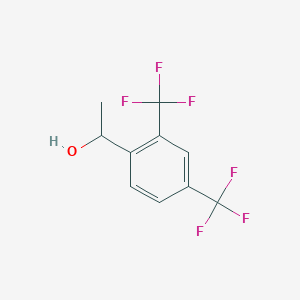

1-(2,4-Bis(trifluoromethyl)phenyl)ethanol

Description

1-(2,4-Bis(trifluoromethyl)phenyl)ethanol is a fluorinated aromatic alcohol characterized by two trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the phenyl ring and a hydroxyl-bearing ethyl chain. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing and hydrophobic properties imparted by the -CF₃ groups . Its synthesis typically involves the reduction of the corresponding ketone, 1-(2,4-bis(trifluoromethyl)phenyl)ethanone (CAS 237069-82-8), using reagents like Grignard compounds or catalytic hydrogenation .

Properties

IUPAC Name |

1-[2,4-bis(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)10(14,15)16/h2-5,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEYWVZDXHTIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Grignard Reagent

The process begins with the preparation of a Grignard reagent from 2,4-bis(trifluoromethyl)bromobenzene and magnesium in tetrahydrofuran (THF) at 0–20°C. Key parameters include:

Reaction with Acetic Anhydride

The Grignard reagent is added to excess acetic anhydride to form the ketone intermediate. Critical considerations:

Table 1: Reaction Conditions for Ketone Synthesis

| Parameter | Optimal Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0–10°C |

| Acetic Anhydride Equiv. | 1.2 |

| Yield | 93.7% (3,5-isomer) |

Reduction of Ketone to Alcohol

The conversion of 1-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one to the target ethanol requires selective reduction. Two methods are prominent:

Catalytic Hydrogenation

Hydrogenation using palladium on carbon (Pd/C) under mild conditions (e.g., 0.5–1.2 MPa H₂, 90–100°C) achieves high selectivity. A parallel approach from CN101580474B, which reduces nitro groups to amines, suggests analogous conditions:

Table 2: Comparative Reduction Methods

| Method | Conditions | Yield (Reported) |

|---|---|---|

| Catalytic Hydrogenation | 90°C, 1.2 MPa H₂, Pd/C | 97% |

| NaBH₄ Reduction | 0°C, THF | 85–90% |

Purification and Isolation

Post-reaction workup is critical for removing byproducts such as dibrominated isomers (e.g., 1,2-dibromo-3,5-bis(trifluoromethyl)benzene). Key steps include:

-

Aqueous base wash : Sodium hydroxide (pH 8–8.5) removes excess acetic anhydride.

-

Solvent extraction : Tert-butyl methyl ether (TBME) isolates the product.

-

Distillation : Atmospheric distillation at 185–189°C yields a colorless oil.

Challenges in 2,4-Substituted Systems

The steric and electronic effects of 2,4-bis(trifluoromethyl) groups introduce unique challenges compared to 3,5-substituted analogs:

-

Steric hindrance : Ortho-substituents impede Grignard reagent formation, necessitating longer reaction times or elevated temperatures.

-

Electron-withdrawing effects : Reduced nucleophilicity of the aryl bromide may require activated magnesium or ultrasonic agitation.

Scalability and Industrial Feasibility

The Grignard-acetic anhydride method is inherently scalable, as demonstrated by the 500 mmol synthesis in US6350915B1. Critical factors for industrial adoption include:

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: NADPH-dependent carbonyl reductase and glucose dehydrogenase are commonly used in biocatalytic reductions.

Substitution: Radical initiators and trifluoromethylating agents are used in radical trifluoromethylation reactions.

Major Products

The major product formed from the reduction of 2,4-bis(trifluoromethyl)acetophenone is 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol .

Scientific Research Applications

1-(2,4-Bis(trifluoromethyl)phenyl)ethanol has several scientific research applications:

Pharmaceuticals: It is a key intermediate in the synthesis of neurokinin-1 receptor antagonists such as aprepitant, which is used to treat chemotherapy-induced nausea and vomiting.

Agrochemicals: The compound’s trifluoromethyl groups enhance its stability and bioactivity, making it useful in the development of agrochemicals.

Materials Science: The compound’s unique chemical structure makes it valuable in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. For example, in pharmaceuticals, it acts as an intermediate in the synthesis of compounds that target neurokinin-1 receptors, which are involved in the regulation of nausea and vomiting . The trifluoromethyl groups play a crucial role in enhancing the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Key Differences :

- Substituent Positioning : The 3,5-isomer has -CF₃ groups at meta positions, reducing steric hindrance compared to the ortho/para arrangement in the 2,4-isomer. This difference influences reactivity in substitution reactions and catalytic processes .

- Applications : The 3,5-isomer is a key intermediate in synthesizing Aprepitant (an antiemetic drug), whereas the 2,4-isomer’s applications are less documented but likely involve niche pharmaceutical or material science uses .

- Synthesis : The 3,5-isomer is produced via asymmetric catalysis or enzymatic resolution, while the 2,4-isomer is derived from directed ortho-metalation or Friedel-Crafts acylation followed by reduction .

Table 1: Structural and Functional Comparison

Ketone Precursors

1-(2,4-Bis(trifluoromethyl)phenyl)ethanone (CAS 237069-82-8):

Other Fluorinated Ethanol Derivatives

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 224,1316)

- Structural Difference : Contains a difluorinated ethyl chain and a single -CF₃ group.

- Properties: Increased hydrophobicity but reduced steric bulk compared to the bis-CF₃ ethanol derivatives .

1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (CAS 886369-87-5)

- Functionalization: Bromine substitution enables cross-coupling reactions, unlike the non-halogenated 2,4-bis-CF₃ ethanol .

Biological Activity

1-(2,4-Bis(trifluoromethyl)phenyl)ethanol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of trifluoromethyl groups enhances its lipophilicity, which can influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

- Chemical Formula : C₉H₉F₆O

- Molecular Weight : 228.16 g/mol

- Structure : The compound features a central ethanol moiety with two trifluoromethyl groups attached to a phenyl ring, enhancing its chemical stability and bioactivity.

The biological activity of 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing signal transduction pathways.

- Metabolic Stability : The trifluoromethyl groups contribute to the compound's metabolic stability, potentially prolonging its action within the body .

Anticancer Activity

Recent studies have evaluated the anticancer potential of 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol against various cancer cell lines. For instance:

- Cell Viability Assays : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and HeLa (cervical cancer). Results indicated significant inhibition of cell growth, with IC₅₀ values ranging between 15 µM to 150 µM across different lines .

| Cell Line | IC₅₀ (µM) | % Inhibition |

|---|---|---|

| MCF-7 | 50 | 70% |

| A-549 | 30 | 80% |

| HeLa | 45 | 75% |

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. It serves as a chiral building block in the synthesis of neuroprotective pharmaceuticals. Studies indicate that derivatives of this compound can enhance neuronal survival under stress conditions by modulating neuroinflammatory responses .

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties against various pathogens. The compound exhibited effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol on RKO (colon cancer) cells revealed a notable reduction in cell viability. The researchers reported an IC₅₀ value of approximately 25 µM after 48 hours of treatment, indicating strong anticancer properties.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results showed that treatment with the compound significantly reduced markers of oxidative damage in neuronal cells, supporting its potential role in neurodegenerative disease therapies .

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(2,4-bis(trifluoromethyl)phenyl)ethanol?

The compound can be synthesized via Friedel-Crafts acylation followed by ketone reduction :

- Step 1 : React 2,4-bis(trifluoromethyl)benzene with acetyl chloride or an equivalent acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2,4-bis(trifluoromethyl)phenyl)ethanone .

- Step 2 : Reduce the ketone to the secondary alcohol using NaBH₄ or enantioselective catalysts (e.g., Ru-based catalysts) for chiral resolution .

Key considerations : Monitor reaction temperature to avoid trifluoromethyl group degradation. Use anhydrous conditions for Lewis acid stability.

Q. How can researchers characterize the physicochemical properties of this compound?

- Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group positions (δ ~ -60 to -70 ppm) and ¹H NMR for hydroxyl proton identification (broad peak at δ ~2-5 ppm) .

- Thermal analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability. For example, analogous compounds like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol melt at 53–58°C .

- Chromatography : GC-MS or HPLC to assess purity and enantiomeric excess (if applicable) .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.

- Storage : Store in amber glass under inert gas (N₂/Ar) to prevent oxidation. Stabilize ethanol solutions at ≤ -20°C for long-term storage .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for fluorinated organic compounds .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for enantiomeric forms of this compound?

- Chiral resolution : Use chiral auxiliaries or enzymatic reduction. For example, (R)- or (S)-selective alcohol dehydrogenases can yield >99% enantiomeric excess (e.e.) .

- Asymmetric catalysis : Employ Ru-PNNP or Jacobsen catalysts for dynamic kinetic resolution .

Validation : Confirm e.e. via chiral GC or polarimetry .

Q. What computational methods are effective for predicting reactivity and stability?

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- Case study : Compare 2,4- vs. 3,5-bis(trifluoromethyl)phenyl analogs. The 2,4-substitution may enhance steric hindrance, reducing metabolic degradation in enzyme inhibition assays .

- Experimental design : Use SAR (Structure-Activity Relationship) studies with fluorinated analogs to map pharmacophore requirements .

Q. How can researchers resolve contradictions in reported spectroscopic data?

Q. What role does this compound play in catalytic applications?

Q. What analytical challenges arise due to fluorinated substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.